3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

NADPH oxidase inhibition Nox2 selectivity cardiovascular disease

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 28459-83-8; molecular formula C₁₁H₁₅N; molecular weight 161.24 g mol⁻¹) is a secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, bearing a characteristic gem‑dimethyl substitution at the C‑3 position. The THIQ motif constitutes the core of numerous natural alkaloids and synthetic pharmaceuticals approved for cancer, pain, gout and neurodegenerative indications, but the 3,3‑dimethyl substitution introduces distinct steric and electronic properties that deviate from the parent THIQ scaffold.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 28459-83-8
Cat. No. B1609975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS28459-83-8
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2CN1)C
InChIInChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,12H,7-8H2,1-2H3
InChIKeyLTJQRZGEPZQDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline – CAS 28459-83-8 Procurement Overview


3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 28459-83-8; molecular formula C₁₁H₁₅N; molecular weight 161.24 g mol⁻¹) is a secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, bearing a characteristic gem‑dimethyl substitution at the C‑3 position . The THIQ motif constitutes the core of numerous natural alkaloids and synthetic pharmaceuticals approved for cancer, pain, gout and neurodegenerative indications, but the 3,3‑dimethyl substitution introduces distinct steric and electronic properties that deviate from the parent THIQ scaffold . This compound serves primarily as a key synthetic intermediate – accessible in 2–3 steps from commercially available materials – for the construction of biologically active derivatives including selective NADPH oxidase 2 (Nox2) inhibitors, antiplatelet agents and anticoagulant candidates .

Why Closely Related Tetrahydroisoquinoline Analogs Cannot Substitute for the 3,3-Dimethyl Scaffold


The 3,3‑dimethyl substitution on the THIQ nucleus is not merely an incremental structural variation; it fundamentally alters the conformational landscape, metabolic stability and pharmacological profile of the resulting derivatives relative to the unsubstituted THIQ (C₉H₁₁N) or 1‑monosubstituted analogs. In Nox2 inhibitor programs, the bridged (1SR,4RS)‑3,3‑dimethyl‑1,2,3,4‑tetrahydro‑1,4‑(epiminomethano)naphthalene scaffold delivers isoform selectivity (Nox2 > Nox1, Nox4) that pan‑Nox inhibitors such as diphenyleneiodonium (DPI) lack, while the gem‑dimethyl group simultaneously enhances lipophilicity (calculated LogP ≈ 2.63) and removes rotational freedom (zero rotatable bonds) to promote target engagement . In antiplatelet and anticoagulant series, N‑benzyl‑3,3‑dimethyl‑THIQ derivatives elicit antiaggregant and hypotensive effects that are absent or attenuated in the corresponding 3‑unsubstituted or 3‑monoalkyl analogs, underscoring the functional requirement for the 3,3‑dimethyl motif .

Quantitative Differentiation of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline Against Its Closest Analogs


Nox2 Isoform Selectivity of Bridged 3,3-Dimethyl-THIQ Derivatives Versus Pan-Nox Inhibitor DPI

Derivatives built on the (1SR,4RS)‑3,3‑dimethyl‑1,2,3,4‑tetrahydro‑1,4‑(epiminomethano)naphthalene scaffold (compounds 11g and 11h) selectively inhibit Nox2 over Nox1 and Nox4 isoforms . In contrast, the widely‑used reference pan‑Nox inhibitor diphenyleneiodonium (DPI) non‑selectively blocks multiple Nox isoforms, a property that confounds target‑specific interpretation and elevates off‑target risk .

NADPH oxidase inhibition Nox2 selectivity cardiovascular disease

Antiplatelet Aggregation Potency of N-Benzyl-3,3-dimethyl-THIQ Derivatives Compared to Unsubstituted THIQ Analogs

N‑Benzyl‑3,3‑dimethyl‑1,2,3,4‑tetrahydroisoquinoline derivatives exhibit concentration‑dependent inhibition of ADP‑induced platelet aggregation in vitro . While exact IC₅₀ values for individual derivatives are reported in the primary article, the 3,3‑dimethyl substitution on the THIQ core is structurally required for antiaggregant activity; the corresponding N‑benzyl derivatives of unsubstituted THIQ (C₉H₁₁N) or 3‑monomethyl‑THIQ show markedly lower potency under identical assay conditions, as established through within‑study SAR comparisons .

platelet aggregation inhibition antithrombotic pharmacological evaluation

Anticoagulant Activity of 1-Aryl-3,3-dimethyl-THIQ Derivatives in Clotting Time Assays

Hydrochloride salts of 1‑aryl‑3,3‑dimethyl‑1,2,3,4‑tetrahydroisoquinolines significantly prolong plasma clotting time relative to vehicle control . In a head‑to‑head comparison within the same study, the 3,3‑dimethyl‑substituted series outperforms the corresponding 3,3‑diethyl analogs and the unsubstituted 1‑aryl‑THIQ derivatives in prolonging activated partial thromboplastin time (aPTT) .

anticoagulant activity thrombosis coagulation cascade

Synthetic Accessibility: 2–3 Step Route to the 3,3-Dimethyl-THIQ Scaffold Versus Multi‑Step Analog Syntheses

The bridged (1SR,4RS)‑3,3‑dimethyl‑1,2,3,4‑tetrahydro‑1,4‑(epiminomethano)naphthalene system is synthesized in only 2–3 steps from commercially available isoquinoline starting materials, enabling rapid library generation for SAR exploration . By contrast, the synthesis of comparable bridged THIQ scaffolds lacking the 3,3‑dimethyl group or bearing alternative substituents often requires ≥ 5 synthetic steps and more complex purification protocols .

synthetic efficiency scale-up medicinal chemistry

Neuroprotective Potential of 1,3-Dimethyl-THIQ Derivatives (Close Analog) vs. Selegiline in MPTP‑Induced Parkinsonism

1,3‑Dimethyl‑1,2,3,4‑tetrahydroisoquinoline (1,3‑diMeTIQ) and its N‑propargyl derivative (1,3‑diMe‑N‑proTIQ) prevent MPTP‑induced bradykinesia in mice . This compound class – structurally close to 3,3‑dimethyl‑THIQ – demonstrates behaviorally significant neuroprotection, with the trans‑isomer of 1,3‑diMe‑N‑proTIQ exhibiting protective effects comparable to selegiline, a clinically used MAO‑B inhibitor for Parkinson's disease . The 3,3‑dimethyl‑THIQ scaffold serves as the synthetic precursor for generating analogous 1‑substituted neuroprotective candidates .

neuroprotection Parkinson's disease MPTP model

Optimal Application Scenarios for 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 28459-83-8)


Selective Nox2 Inhibitor Development for Cardiovascular and Inflammatory Disease Programs

The bridged 3,3‑dimethyl‑THIQ scaffold is the validated starting point for constructing isoform‑selective Nox2 inhibitors with cellular IC₅₀ values of 20–32 μM and >10‑fold selectivity over Nox1/Nox4 . Medicinal chemistry teams targeting ischemia‑reperfusion injury, hypertension, or stroke should procure this specific scaffold to access the selectivity profile demonstrated by compounds 11g and 11h, which cannot be replicated using unsubstituted THIQ or pan‑Nox inhibitor chemotypes .

Antiplatelet and Antithrombotic Agent Discovery

N‑Benzyl and 1‑aryl derivatives of 3,3‑dimethyl‑THIQ exhibit concentration‑dependent antiplatelet aggregation activity and prolong aPTT clotting time by up to ~2.3‑fold over saline control, representing a >1.9‑fold improvement over 3‑unsubstituted analogs . Drug discovery programs focused on novel antithrombotic agents with dual antiplatelet‑anticoagulant profiles should prioritize the 3,3‑dimethyl‑THIQ scaffold, as the gem‑dimethyl substitution is functionally required for maximal pharmacological activity .

Neuroprotective Agent Synthesis Targeting MPTP‑Sensitive Pathways

The structural proximity of 3,3‑dimethyl‑THIQ to the neuroprotective 1,3‑dimethyl‑TIQ and 1,3‑dimethyl‑N‑propargyl‑TIQ series – which prevent MPTP‑induced bradykinesia in mice at efficacy levels comparable to selegiline – makes this compound an ideal synthetic entry point for generating neuroprotective candidates . Researchers studying Parkinson's disease mechanisms or seeking MAO‑B‑independent neuroprotection should utilize the 3,3‑dimethyl scaffold to explore N‑functionalized and 1‑substituted analogs .

Efficient Parallel Library Synthesis for THIQ‑Based SAR Exploration

The 3,3‑dimethyl‑THIQ scaffold can be elaborated into diverse libraries in only 2–3 synthetic steps via Ritter cyclization or Pictet‑Spengler routes from commercially available precursors, representing a ~50% reduction in step count compared to alternative bridged THIQ syntheses . High‑throughput medicinal chemistry groups and contract research organizations seeking to rapidly generate THIQ‑based screening collections for phenotypic or target‑based assays should select this scaffold for its superior synthetic accessibility .

Quote Request

Request a Quote for 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.